Product packaging for methanesulfonic acid;(2S)-octan-2-ol(Cat. No.:CAS No. 62820-85-3)

methanesulfonic acid;(2S)-octan-2-ol

Cat. No.: B14525998
CAS No.: 62820-85-3
M. Wt: 226.34 g/mol
InChI Key: YIBBJOMUYVWEHC-QRPNPIFTSA-N
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Description

Methanesulfonic Acid;(2S)-Octan-2-ol is a chemical reagent presented for research purposes. This compound combines methanesulfonic acid (MSA)—a strong organic acid—with a chiral alcohol, (2S)-octan-2-ol. MSA is recognized as a versatile "green acid" due to its strong acidity, non-oxidizing nature, low volatility, and the high solubility of its salts in water and organic solvents . Its anion, mesylate, is non-toxic and biodegradable . While the specific properties and applications of this combined form are an area for investigation, its components suggest potential utility in several research fields. Researchers may explore its use as a Brønsted acid catalyst in stereoselective esterification reactions, where the chiral alcohol could impart enantioselectivity . The combination may also be relevant in formulating task-specific ionic liquids or as a co-catalyst system in organic synthesis . MSA is extensively used in electroplating tin and tin-lead solders as a safer alternative to fluoroboric acid, and is a key component in electrolytes for redox flow batteries . In the realm of green chemistry, MSA is employed as a catalyst for biodiesel production and is being investigated for its role in novel hydrometallurgical processes, including the recycling of lithium-ion batteries . This product is intended for research applications such as method development, catalytic studies, and material science. It is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22O4S B14525998 methanesulfonic acid;(2S)-octan-2-ol CAS No. 62820-85-3

Properties

CAS No.

62820-85-3

Molecular Formula

C9H22O4S

Molecular Weight

226.34 g/mol

IUPAC Name

methanesulfonic acid;(2S)-octan-2-ol

InChI

InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4)/t8-;/m0./s1

InChI Key

YIBBJOMUYVWEHC-QRPNPIFTSA-N

Isomeric SMILES

CCCCCC[C@H](C)O.CS(=O)(=O)O

Canonical SMILES

CCCCCCC(C)O.CS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 2s Octan 2 Yl Methanesulfonate and Enantiomerically Enriched Analogs

Enantioselective Synthesis of (2S)-Octan-2-ol Precursors

The primary route to enantiomerically pure (2S)-octan-2-ol involves the asymmetric reduction of its corresponding prochiral ketone, 2-octanone (B155638). This transformation is a key focus of asymmetric catalysis, utilizing both biocatalytic and chemocatalytic systems to achieve high enantioselectivity.

One highly effective method is the biocatalytic reduction using whole-cell systems. For instance, immobilized cells of Acetobacter sp. have been used for the asymmetric reduction of 2-octanone. nih.gov While this specific study focused on producing (R)-2-octanol, it demonstrates the power of ketoreductase enzymes to deliver chiral alcohols with exceptional purity, often exceeding 99% enantiomeric excess (e.e.). nih.gov Ketoreductases (KREDs) are widely used in organic synthesis for their ability to catalyze the reduction of a broad range of ketones under mild conditions. semanticscholar.org

Alternatively, transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful chemocatalytic methods. rsc.orgnih.govrsc.org These processes typically employ chiral catalysts based on metals like ruthenium, rhodium, or iron, coordinated to chiral ligands. nih.govrsc.org For example, Ru(II) complexes with chiral diamine and phosphine (B1218219) ligands are well-known for their high efficiency and enantioselectivity in the reduction of various ketones to their corresponding chiral secondary alcohols. nih.gov The choice of catalyst and reaction conditions is crucial for directing the stereochemical outcome of the reduction of 2-octanone to favor the desired (S)-enantiomer.

Stereospecific O-Mesylation Protocols for Chiral Alcohols

Once enantiopure (2S)-octan-2-ol is obtained, it is converted to (2S)-octan-2-yl methanesulfonate (B1217627) through O-mesylation. This reaction is a stereospecific process, meaning the stereochemical integrity of the chiral center is preserved.

Reagent Selection and Reaction Conditions for Stereochemical Retention

The O-mesylation of an alcohol involves converting the hydroxyl group (-OH) into a methanesulfonate (-OMs) group, which is an excellent leaving group in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com The key characteristic of this transformation is that it proceeds with retention of configuration at the chiral carbon. chemistrysteps.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride (MsCl). chemistrysteps.com A non-nucleophilic base, typically pyridine, is added to the reaction mixture. The purpose of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from causing side reactions. masterorganicchemistry.com Because the carbon-oxygen bond of the original alcohol is not broken during this process, the stereochemistry at the chiral center remains unchanged. chemistrysteps.commasterorganicchemistry.com

Table 1: Typical Reagents and Conditions for Stereospecific O-Mesylation

Reagent/ConditionPurposeStereochemical Outcome
(2S)-Octan-2-olChiral alcohol substrateStarting stereocenter
Methanesulfonyl Chloride (MsCl)Source of the mesyl groupReacts at the oxygen atom
Pyridine (or other tertiary amine)BaseNeutralizes HCl byproduct
Aprotic Solvent (e.g., CH₂Cl₂)Reaction mediumSolubilizes reactants
Low Temperature (e.g., 0 °C)Reaction ControlMinimizes side reactions
Overall Conversion of -OH to -OMs Retention of Configuration

Chiral Resolution Strategies for Racemic Octan-2-yl Methanesulfonate

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the precursor, (±)-octan-2-ol, followed by separation of the enantiomers. This separation process is known as chiral resolution. The resolution is almost exclusively performed on the alcohol precursor rather than the final mesylate due to the reactive nature of the mesylate and the convenient handling of the alcohol.

Kinetic Resolution Approaches

Kinetic resolution is a widely used technique that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. In the case of (±)-octan-2-ol, enzyme-catalyzed enantioselective acylation is a particularly effective method. researchgate.netyoutube.com

Lipases, a class of hydrolase enzymes, are frequently employed for this purpose. nih.gov When racemic 2-octanol (B43104) is exposed to a lipase (B570770) such as Candida antarctica lipase B (CALB, often immobilized and sold as Novozym 435) in the presence of an acyl donor (e.g., vinyl acetate), the enzyme selectively acylates one enantiomer at a much faster rate than the other. researchgate.net For secondary alcohols, lipases often preferentially react with the (R)-enantiomer, converting it to (R)-octan-2-yl acetate (B1210297). researchgate.net The reaction is stopped at approximately 50% conversion, at which point the mixture contains the acylated (R)-ester and the unreacted, enantiomerically enriched (S)-alcohol. youtube.com These two compounds have different functional groups and can be easily separated by standard chromatographic methods. This approach can yield both the alcohol and its corresponding acetate with very high enantiomeric excess (>99% ee). researchgate.net

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme SourceAcyl DonorEnantiomer PreferenceTypical Product Purity
Candida antarctica Lipase B (CALB)Vinyl Acetate(R)-enantiomer acylated>99% ee for (S)-alcohol
Burkholderia cepacia Lipase (Amano PS)Vinyl AcetateVaries with substrateHigh ee values reported
Candida rugosa Lipase (CRL)Various esters(S)-enantiomer preference noted for some substratesUsed for various pharmaceuticals

Asymmetric Catalysis in the Preparation of Chiral Alkyl Methanesulfonates

The role of asymmetric catalysis in the synthesis of chiral alkyl methanesulfonates lies in the creation of the chiral alcohol precursor, not in the mesylation step itself. As detailed in section 2.1, the most powerful application of asymmetric catalysis is the enantioselective reduction of the prochiral ketone (2-octanone) to the desired chiral alcohol ((2S)-octan-2-ol).

The field of asymmetric transfer hydrogenation (ATH) provides a practical and efficient method for this transformation. rsc.org Catalysts such as the Noyori-Ikariya type, which are typically Ru(II) complexes featuring a chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand, are highly effective. nih.govmdpi.com Using a hydrogen source like a formic acid/triethylamine (B128534) mixture, these catalysts can reduce ketones to alcohols with high productivity and excellent enantioselectivity, often in aqueous media, which aligns with the principles of green chemistry. rsc.orgmdpi.com The catalyst's chiral environment dictates the facial selectivity of hydride delivery to the carbonyl group, thereby producing one enantiomer of the alcohol in significant excess. Once the enantiomerically enriched (2S)-octan-2-ol is synthesized via this catalytic route, the subsequent stereospecific mesylation yields the final target compound, (2S)-octan-2-yl methanesulfonate.

Enantioselective Functionalization of Achiral Precursors

The synthesis of enantiomerically pure compounds from non-chiral starting materials is a cornerstone of modern asymmetric synthesis. Key strategies for preparing (2S)-octan-2-ol involve the enantioselective dihydroxylation and epoxidation of achiral alkenes, such as 1-octene (B94956).

One of the most powerful methods for the asymmetric dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. harvard.eduwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to stereoselectively add two hydroxyl groups across a double bond. For the synthesis of (2S)-octan-2-ol from 1-octene, the reaction would first yield (R)-octane-1,2-diol. This diol can then be converted to the target (2S)-octan-2-ol through a two-step process involving the selective protection of the primary hydroxyl group, conversion of the secondary hydroxyl to a suitable leaving group (e.g., tosylate), and subsequent reduction. The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol.

PrecursorReagentsProductYield (%)Enantiomeric Excess (ee %)
1-OcteneAD-mix-α(S)-Octane-1,2-diolHighHigh
1-OcteneAD-mix-β(R)-Octane-1,2-diolHighHigh

Note: AD-mix-α contains a (DHQ)₂PHAL ligand, while AD-mix-β contains a (DHQD)₂PHAL ligand. The subsequent conversion to (2S)-octan-2-ol would involve standard functional group manipulations.

Another prominent method is asymmetric epoxidation, followed by regioselective ring-opening. The Sharpless Asymmetric Epoxidation is highly effective for allylic alcohols, but for simple alkenes like 1-octene, other methods are employed. Chiral catalysts, often based on transition metals like manganese or chromium complexed with salen ligands, can facilitate the enantioselective epoxidation of 1-octene to form either (R)- or (S)-1,2-epoxyoctane. mdpi.comresearchgate.net Subsequent regioselective reduction of the epoxide, for instance with a hydride reagent like lithium aluminum hydride, will preferentially attack the less hindered carbon atom, leading to the desired (2S)-octan-2-ol. The choice of the chiral catalyst and its specific enantiomer determines the stereochemical outcome of the epoxidation.

Applications of Chiral Ligands and Organocatalysts

The success of the aforementioned enantioselective transformations is critically dependent on the use of chiral molecules that can transfer their stereochemical information to the substrate.

Chiral Ligands in Metal-Catalyzed Reactions:

In the context of synthesizing (2S)-octan-2-ol, chiral ligands are indispensable. Beyond their role in asymmetric dihydroxylation and epoxidation, they are also crucial in the asymmetric reduction of the corresponding ketone, 2-octanone. Asymmetric transfer hydrogenation is a particularly effective method. acs.orgnih.gov In this reaction, a hydrogen atom is transferred from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone, catalyzed by a transition metal complex, typically ruthenium, coordinated to a chiral ligand.

A well-established class of ligands for this transformation are chiral N-tosylated diamines, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The ruthenium complex of this ligand can reduce 2-octanone to (S)-2-octanol with high enantioselectivity. The stereochemical outcome is dependent on the chirality of the diamine ligand used.

SubstrateCatalyst/LigandProductYield (%)Enantiomeric Excess (ee %)
2-Octanone[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN(S)-2-OctanolHigh>95
2-Octanone[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN(R)-2-OctanolHigh>95

Organocatalysis:

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For the preparation of (2S)-octan-2-ol, organocatalytic asymmetric reduction of 2-octanone offers a metal-free alternative. One notable example is the use of biocatalysts, such as whole cells of microorganisms like Acetobacter sp. nih.gov These biocatalytic reductions can provide access to enantiomerically pure alcohols with high yields and selectivities. For instance, immobilized Acetobacter sp. cells have been shown to reduce 2-octanone to (R)-2-octanol with excellent enantiomeric excess. To obtain the (S)-enantiomer, a different microbial strain or a chemoenzymatic approach might be necessary.

The final step in the synthesis of the target compound is the conversion of (2S)-octan-2-ol to (2S)-octan-2-yl methanesulfonate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This reaction generally proceeds with retention of configuration at the chiral center, as the carbon-oxygen bond of the alcohol is not broken during the process. Careful control of the reaction conditions is important to prevent any potential side reactions or racemization.

Stereochemical Reactivity and Transformations of 2s Octan 2 Yl Methanesulfonate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Alkyl Methanesulfonates

The development of transition metal-catalyzed cross-coupling reactions has provided powerful methods for forming carbon-carbon bonds. Alkyl methanesulfonates, like alkyl halides, can serve as effective electrophiles in these transformations, particularly in nickel-catalyzed processes.

Nickel-catalyzed cross-electrophile coupling enables the formation of C-C bonds by coupling two different electrophiles in the presence of a stoichiometric reductant (e.g., zinc or manganese). orgsyn.orgnih.gov The currently accepted mechanism for the coupling of an alkyl electrophile with an aryl electrophile generally involves radical intermediates. nih.govsquarespace.com

The catalytic cycle is thought to proceed as follows:

Oxidative addition of an aryl halide to a Ni(0) species forms an arylnickel(II) complex.

Separately, a Ni(I) species, generated in the cycle, reacts with the alkyl methanesulfonate (B1217627) to generate an alkyl radical.

This alkyl radical is trapped by the arylnickel(II) complex to form a high-valent arylakylnickel(III) intermediate. orgsyn.org

Reductive elimination from this intermediate yields the final cross-coupled product and regenerates a Ni(I) species, which continues the catalytic cycle.

This approach allows for the coupling of (2S)-octan-2-yl methanesulfonate with various aryl or vinyl electrophiles, providing access to complex molecular architectures.

The stereochemical outcome of nickel-catalyzed cross-couplings with chiral secondary electrophiles is a subject of intensive research. Because these reactions often proceed through alkyl radical intermediates, which are planar and achiral, there is a strong potential for erosion of stereochemical information. squarespace.com

If a racemic mixture of a secondary alkyl electrophile is subjected to coupling with a chiral nickel catalyst, a single enantiomer of the product can often be formed in high enantiomeric excess. nih.govnih.gov This process is known as a stereoconvergent reaction. squarespace.commit.edu The chiral catalyst controls the facial selectivity of the reaction between the nickel center and the achiral radical intermediate, thereby determining the absolute configuration of the final product. researchgate.net

Conversely, if an enantiomerically pure substrate like (2S)-octan-2-yl methanesulfonate is used with a non-chiral nickel catalyst, the formation of the octan-2-yl radical would lead to racemization, yielding an equal mixture of (R) and (S) coupled products. The ability to control the stereochemical outcome, either preserving the starting stereochemistry (stereospecific) or generating a specific stereoisomer from a racemate (stereoconvergent), depends heavily on the specific catalyst system and reaction mechanism. researchgate.netmit.edu

Rearrangement and Cyclization Reactions Utilizing Chiral Methanesulfonates

The methanesulfonate group is an excellent nucleofuge, a property that can be harnessed to initiate molecular rearrangements or intramolecular cyclization reactions. In these processes, the departure of the mesylate group generates an electron-deficient center that triggers the migration of an adjacent group or attack by an internal nucleophile.

For a molecule containing the (2S)-octan-2-yl methanesulfonate moiety, the stereochemistry at the C2 position can direct the stereochemical course of such transformations. For example, in a semipinacol-type rearrangement, the departure of a sulfonate leaving group (like a tosylate or mesylate) can be assisted by the migration of a neighboring group. libretexts.org The stereochemistry of the starting material dictates the trajectory of the migrating group, thereby controlling the stereochemistry of the newly formed centers.

Similarly, intramolecular cyclizations can be achieved if a nucleophilic functional group is present elsewhere in the molecule. This internal nucleophile can attack the carbon bearing the methanesulfonate group in an intramolecular SN2 reaction. The stereochemistry of the starting material, (2S)-octan-2-yl methanesulfonate, would directly determine the stereochemistry of the resulting cyclic product, as the reaction would proceed with inversion of configuration at the electrophilic carbon, leading to a specific diastereomer of the cyclized product. Such stereocontrolled cyclizations are invaluable in the synthesis of complex natural products and pharmaceuticals. nih.gov

Solvolytic Rearrangements and Neighboring Group Participation

Solvolysis of secondary alkyl sulfonates, such as (2S)-octan-2-yl methanesulfonate, in polar solvents can proceed through various mechanisms, including SN1, SN2, and pathways involving neighboring group participation (NGP). The stereochemical outcome of these reactions provides crucial insights into the operative mechanism.

In the case of the closely related 2-octyl tosylate, solvolysis in 50% aqueous trifluoroethanol has been studied. The reaction of R-2-octyl tosylate resulted in the corresponding alcohol with high, but not complete, inversion of configuration (92:8 inversion:retention). whiterose.ac.uk This suggests that while the reaction is predominantly SN2-like, there is a minor component leading to retention of stereochemistry. This retention can be attributed to factors such as solvent-separated ion pair formation or potential neighboring group participation.

Table 1: Stereochemical Outcome of Solvolysis of R-2-Octyl Tosylate in 50% Aqueous TFE whiterose.ac.uk

ProductStereochemistryPercentage
2-Octanol (B43104)Inversion92%
2-OctanolRetention8%

Diastereoselective Cyclization Pathways to Form Polycyclic Systems

(2S)-Octan-2-yl methanesulfonate and its derivatives can serve as precursors for the diastereoselective synthesis of polycyclic systems. Such cyclizations are powerful transformations in organic synthesis, allowing for the rapid construction of complex molecular architectures. The stereochemistry at the C2 position of the octyl chain can exert significant control over the formation of new stereocenters during the cyclization process.

The general strategy involves the intramolecular reaction of a nucleophilic moiety within the molecule with the electrophilic C2 carbon, leading to the displacement of the methanesulfonate group. The stereochemical outcome of these reactions is highly dependent on the geometry of the transition state. For a cyclization to be diastereoselective, the transition state leading to one diastereomer must be significantly lower in energy than the transition state leading to the other.

While specific examples of diastereoselective cyclizations originating from (2S)-octan-2-yl methanesulfonate are not extensively documented in readily available literature, the principles can be illustrated with analogous systems. For instance, radical cyclizations are a well-established method for forming cyclic compounds. princeton.edu In a hypothetical scenario, a derivative of (2S)-octan-2-yl methanesulfonate containing an appropriately positioned unsaturated bond could undergo a radical-initiated cyclization. The stereochemistry of the starting material would influence the facial selectivity of the radical addition to the double bond, thereby controlling the relative stereochemistry of the newly formed ring.

Table 2: General Factors Influencing Diastereoselectivity in Cyclization Reactions

FactorInfluence on Diastereoselectivity
Substrate StereochemistryThe existing stereocenter(s) can direct the approach of the nucleophile.
Transition State GeometryChair-like transition states are often favored, leading to predictable stereochemical outcomes.
Ring Size of the ProductThe formation of 5- and 6-membered rings is generally favored.
Nature of the NucleophileThe steric and electronic properties of the internal nucleophile play a crucial role.
Reaction ConditionsTemperature, solvent, and catalysts can influence the diastereomeric ratio.

Radical Chemistry of (2S)-Octan-2-yl Methanesulfonate

The involvement of radical intermediates in the chemistry of alkyl sulfonates opens up alternative reaction pathways beyond the more common ionic mechanisms.

Mechanistic Investigations of Radical Fragmentation Reactions

While less common than ionic reactions, alkyl methanesulfonates can undergo radical fragmentation under specific conditions, such as in mass spectrometry or upon reaction with certain radical initiators. The fragmentation of the molecular ion of long-chain alkyl sulfonates can provide valuable structural information.

In the context of mass spectrometry, the fragmentation of organic molecules is a key process for structure elucidation. For alkyl sulfonates, fragmentation pathways can involve the cleavage of the C-O bond or the S-O bond. The stability of the resulting radical and carbocation fragments will dictate the preferred fragmentation pathway. thieme-connect.delibretexts.org For a secondary alkyl sulfonate like (2S)-octan-2-yl methanesulfonate, α-cleavage (cleavage of a bond adjacent to the oxygen) could lead to the formation of a stable secondary carbocation.

Studies on the oxidation of alkyl sulfates and sulfonates by the sulfate (B86663) radical (SO4•–) have shown that hydrogen abstraction is a likely dominant pathway. acs.org The reactivity is influenced by the electron-withdrawing nature of the sulfonate group. For secondary alkyl sulfonates, the hydrogen atoms on the carbon bearing the sulfonate group and on adjacent carbons are potential sites for abstraction. The resulting carbon-centered radical can then undergo further reactions, such as rearrangement or fragmentation.

Functional Group Interconversions with Preservation of Stereointegrity

The conversion of the methanesulfonate group in (2S)-octan-2-yl methanesulfonate to other functional groups while maintaining the stereochemical integrity at the C2 center is a critical transformation in asymmetric synthesis. This is typically achieved through SN2 reactions with a variety of nucleophiles.

The choice of nucleophile and reaction conditions is crucial for achieving high stereospecificity. Strong, non-basic nucleophiles in polar aprotic solvents generally favor the SN2 pathway.

Table 3: Common Nucleophiles for SN2 Reactions on Alkyl Sulfonates

NucleophileResulting Functional Group
Azide (B81097) (N3-)Azide
Cyanide (CN-)Nitrile
Halides (I-, Br-, Cl-)Alkyl Halide
Thiolates (RS-)Thioether
Carboxylates (RCOO-)Ester

Mechanistic Insights into Reactions Involving 2s Octan 2 Yl Methanesulfonate

Computational Chemistry for Reaction Pathway and Transition State Analysis

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe experimentally. For reactions involving (2S)-octan-2-yl methanesulfonate (B1217627), theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into reaction pathways and the structures of transition states.

Methodologies such as the B3LYP functional, often paired with basis sets like 6-31+G*, are commonly employed to model the potential energy surface of nucleophilic substitution reactions of secondary alkyl mesylates. libretexts.org These calculations can map the energetic landscape of the reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state, a fleeting molecular configuration of maximum energy along the reaction coordinate, dictates the reaction's kinetic feasibility.

For a typical S(_N)2 reaction of (2S)-octan-2-yl methanesulfonate, computational models can predict the geometry of the pentacoordinate carbon center in the transition state. This analysis often reveals a trigonal bipyramidal arrangement where the incoming nucleophile and the departing mesylate group occupy the axial positions, while the alkyl substituents are in the equatorial plane. The bond lengths and angles of this transition state structure, as calculated by computational methods, offer a static picture of the dynamic process of bond formation and cleavage.

Furthermore, computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the reaction pathway, providing a more realistic representation of reactions conducted in solution. libretexts.org By calculating the free energy of activation ((\Delta G^\ddagger)), chemists can predict how the reaction rate will be influenced by the solvent environment.

Kinetic Studies and Isotope Effects in Mesylate Reactivity

Kinetic studies provide quantitative data on reaction rates, offering empirical support for proposed mechanisms. For (2S)-octan-2-yl methanesulfonate, kinetic analyses typically focus on nucleophilic substitution reactions, measuring the rate of disappearance of the reactant or the rate of formation of the product under various conditions.

The solvolysis of secondary alkyl sulfonates, such as 2-octyl mesylate, has been a subject of detailed kinetic investigation. The rate of these reactions is highly dependent on the solvent's nucleophilicity and ionizing power. For instance, the solvolysis of simple secondary tosylates, which are structurally similar to mesylates, in 50% aqueous trifluoroethanol proceeds with a first-order rate constant of approximately 1 x 10 s at 30°C.

A powerful tool in mechanistic elucidation is the use of kinetic isotope effects (KIEs). The secondary alpha-deuterium KIE () is particularly informative for nucleophilic substitution reactions. In the case of secondary alkyl sulfonates, the magnitude of the (\alpha)-D KIE can provide insights into the extent of bond breaking at the transition state. A significant (\alpha)-D KIE (typically > 1.10) is indicative of a more S(_N)1-like mechanism with substantial carbocationic character in the transition state, while a smaller KIE is consistent with a more concerted S(_N)2-like process. For the solvolysis of 2-propyl and cyclopentyl sulfonates, a linear correlation has been observed between the logarithm of the (\alpha)-D KIE and the logarithm of nucleophilic solvent assistance, suggesting that both solvent and substrate structure influence the nature of the transition state. libretexts.org

Solvent isotope effects, such as comparing reaction rates in H(_2)O versus D(_2)O, can also shed light on the mechanism. For the solvolysis of methanesulfonyl chloride, the ratio was found to be between 1.5 and 1.7, which is consistent with a bimolecular mechanism where water acts as a nucleophile.

Elucidation of Stereocontrol Mechanisms in Asymmetric Transformations

The stereochemical outcome of reactions involving the chiral center of (2S)-octan-2-yl methanesulfonate is of paramount importance in asymmetric synthesis. The predominant mechanism for nucleophilic substitution at a secondary carbon bearing a good leaving group like mesylate is the S(_N)2 reaction. A hallmark of the S(_N)2 mechanism is the inversion of configuration at the stereocenter.

This inversion, known as the Walden inversion, results from the "backside attack" of the nucleophile. The nucleophile approaches the electrophilic carbon from the side opposite to the methanesulfonate leaving group. This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the substrate's LUMO ((\sigma)* orbital of the C-OMs bond). As the new bond forms between the nucleophile and the carbon, the bond to the leaving group simultaneously breaks, causing the three other substituents on the carbon to "flip" over, much like an umbrella inverting in the wind.

Therefore, in a typical S(_N)2 reaction, (2S)-octan-2-yl methanesulfonate will yield a product with the (R) configuration. This stereospecificity is a cornerstone of stereocontrol in asymmetric synthesis, allowing for the predictable and controlled introduction of new functional groups with a defined stereochemistry.

For example, the reaction of (S)-2-bromobutane, a compound analogous to (2S)-octan-2-yl methanesulfonate, with a nucleophile like cyanide results in the formation of (R)-2-methylbutanenitrile, demonstrating the inversion of stereochemistry. quora.com The stereochemical purity of the product is often very high, with enantiomeric excess values approaching 100% in well-controlled S(_N)2 reactions.

It is important to note that any competing S(_N)1-type reaction would lead to racemization, as the intermediate planar carbocation can be attacked by the nucleophile from either face. However, for secondary mesylates under typical S(_N)2 conditions (strong nucleophile, polar aprotic solvent), the S(_N)2 pathway is generally dominant.

Applications of 2s Octan 2 Yl Methanesulfonate As a Chiral Synthon in Complex Molecule Synthesis

Synthesis of Enantiomerically Pure Tertiary Sulfides and Sulfones

Chiral sulfones and sulfides are significant structural motifs in many biologically active compounds. The synthesis of these compounds often involves the nucleophilic substitution of a chiral electrophile by a sulfur-containing nucleophile. In principle, (2S)-octan-2-yl methanesulfonate (B1217627) could serve as a chiral electrophile in such reactions. The reaction would be expected to proceed via an S(_N)2 mechanism, leading to inversion of stereochemistry at the chiral center.

A hypothetical reaction scheme for the synthesis of a tertiary sulfide (B99878) would involve the reaction of (2S)-octan-2-yl methanesulfonate with a thiol in the presence of a base. Similarly, a tertiary sulfone could potentially be synthesized by reacting the methanesulfonate with a sulfinate salt.

Reactant 1Reactant 2Product TypeStereochemistry
(2S)-Octan-2-yl methanesulfonateThiol (R-SH) + Base(2R)-octan-2-yl sulfideInversion
(2S)-Octan-2-yl methanesulfonateSulfinate (R-SO(_2))(2R)-octan-2-yl sulfoneInversion
Table 1: Hypothetical Reactions for Tertiary Sulfide and Sulfone Synthesis

Despite the theoretical feasibility of these reactions, a thorough literature search did not yield any specific examples or detailed research findings where (2S)-octan-2-yl methanesulfonate was used to synthesize enantiomerically pure tertiary sulfides or sulfones. The available literature focuses on more general methods for the synthesis of chiral sulfur compounds, without mentioning this specific starting material.

Asymmetric Synthesis of Chiral Alcohols and Amines

The conversion of alcohols to other functional groups via their mesylate esters is a common strategy in organic synthesis. (2S)-Octan-2-yl methanesulfonate, derived from (2S)-octan-2-ol, is an activated form of the alcohol, making the carbon atom to which the mesyloxy group is attached susceptible to nucleophilic attack.

The synthesis of a chiral alcohol with inverted stereochemistry, (2R)-octan-2-ol, could theoretically be achieved by reacting (2S)-octan-2-yl methanesulfonate with a hydroxide (B78521) source under S(_N)2 conditions. Similarly, the introduction of an amino group to form a chiral amine could be accomplished using nucleophiles such as ammonia, an azide (B81097) followed by reduction, or a protected amine equivalent.

NucleophileIntermediate ProductFinal Product
Hydroxide (OH)-(2R)-Octan-2-ol
Azide (N(_3))(2R)-2-azidooctane(2R)-Octan-2-amine
Ammonia (NH(_3))-(2R)-Octan-2-amine
Table 2: Potential Nucleophilic Substitutions for Chiral Alcohol and Amine Synthesis

However, a comprehensive search of chemical literature did not provide any specific instances of (2S)-octan-2-yl methanesulfonate being used for the asymmetric synthesis of chiral alcohols or amines. The research in this area tends to focus on other methods, such as asymmetric hydrogenation, enzymatic resolutions, and the use of other chiral auxiliaries.

Building Block for Accessing Nitrogen-Containing Chiral Scaffolds (e.g., morpholine (B109124) derivatives)

Chiral morpholine derivatives are important scaffolds in medicinal chemistry. Their synthesis often involves the cyclization of a precursor containing both an amino and a hydroxyl group, or the reaction of a chiral building block with a suitable nitrogen-containing partner.

Theoretically, (2S)-octan-2-yl methanesulfonate could be employed in the synthesis of a chiral morpholine derivative. For instance, it could be reacted with a derivative of diethanolamine. This would involve the N-alkylation of the diethanolamine, followed by an intramolecular O-alkylation to form the morpholine ring.

Despite this plausible synthetic route, no specific examples of the use of (2S)-octan-2-yl methanesulfonate for the synthesis of morpholine derivatives or other nitrogen-containing chiral scaffolds were found in the scientific literature.

Key Intermediate in the Total Synthesis of Natural Products and Research Intermediates

Chiral synthons are crucial in the total synthesis of complex natural products. The stereochemistry of the final product is often dictated by the chirality of the starting materials and key intermediates.

The bicyclo[2.2.2]octane skeleton is a structural motif found in a number of natural products. Its rigid framework makes it an interesting target for synthetic chemists. The construction of this ring system can be achieved through various methods, including Diels-Alder reactions and intramolecular cyclizations.

A search was conducted to determine if (2S)-octan-2-yl methanesulfonate has been used as a key intermediate in the construction of bicyclo[2.2.2]octane structures. No such reports were found in the available literature.

Diterpenes are a large and diverse class of natural products, many of which possess complex polycyclic structures and significant biological activity. The aphidicolane and stemodane classes of diterpenes are characterized by their intricate carbon skeletons.

The total synthesis of these molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. A comprehensive literature search was performed to ascertain if (2S)-octan-2-yl methanesulfonate has been utilized as a key intermediate in the synthesis of any diterpenes, or specifically those of the aphidicolane or stemodane class. The search did not yield any results indicating the use of this specific chiral synthon in these synthetic endeavors.

Analytical Methodologies for Stereochemical Characterization of 2s Octan 2 Yl Methanesulfonate and Its Derivatives

Chiral Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usuma.es The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. nih.gov

For a compound like (2S)-octan-2-yl methanesulfonate (B1217627), a mixture containing both its (S) and (R) forms can be quantified. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability and excellent resolving power for a variety of chiral molecules. mdpi.comresearchgate.net

The analytical process involves injecting a solution of the octan-2-yl methanesulfonate mixture onto the chiral column. An appropriate mobile phase, typically a mixture of solvents like n-hexane and an alcohol (e.g., isopropanol), is passed through the column. researchgate.net The differential interaction between the enantiomers and the CSP causes one to travel more slowly through the column than the other. A detector, commonly a UV detector, records the signal as each enantiomer elutes. The resulting chromatogram shows two distinct peaks, one for each enantiomer.

The enantiomeric excess is calculated from the area of each peak using the formula: ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. A sample that is 100% (2S)-octan-2-yl methanesulfonate would ideally show only one peak.

Table 1: Representative Chiral HPLC Data for Octan-2-yl Methanesulfonate Enantiomers

EnantiomerRetention Time (min)Peak Area (arbitrary units)Enantiomeric Excess (%)
(R)-octan-2-yl methanesulfonate8.5415,30096.8
(2S)-octan-2-yl methanesulfonate9.72934,700

Spectroscopic Approaches for Absolute Configuration Assignment (e.g., VCD, ECD)

Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org Since VCD is sensitive to the three-dimensional arrangement of atoms, it provides a unique spectral fingerprint for a specific enantiomer. researchgate.net The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted through quantum chemical calculations, such as Density Functional Theory (DFT). wikipedia.orgresearchgate.net A good match between the experimental spectrum of a sample and the calculated spectrum for the (S)-configuration confirms its identity. VCD is particularly advantageous for molecules that lack a strong UV-Vis chromophore. researchgate.net

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. encyclopedia.pub ECD spectra are highly sensitive to both the conformation and the absolute configuration of a molecule. encyclopedia.pub The assignment of the absolute configuration is achieved by comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations or by comparing it to the spectra of structurally similar compounds with a known absolute configuration. nih.govresearchgate.netacs.org While the methanesulfonate group itself is not a strong chromophore, derivatization of the parent alcohol (octan-2-ol) with a chromophoric group can enable the use of ECD for absolute configuration determination. nih.gov

Table 2: Hypothetical Comparison of Experimental and Calculated Chiroptical Data

TechniqueExperimental ResultCalculated for (S)-config.Calculated for (R)-config.Conclusion
VCDPositive couplet at 1350 cm⁻¹Positive couplet at 1355 cm⁻¹Negative couplet at 1355 cm⁻¹Absolute configuration is (S)
ECDNegative Cotton effect at 220 nmNegative Cotton effect at 225 nmPositive Cotton effect at 225 nmAbsolute configuration is (S)

X-ray Crystallography for Solid-State Stereochemical Analysis (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous proof of its absolute stereochemistry. libretexts.org The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org

The applicability of this method to (2S)-octan-2-yl methanesulfonate is contingent upon its ability to form a high-quality single crystal. Many alkyl methanesulfonates are liquids or low-melting solids at room temperature, which can make crystallization challenging. scirp.orgnih.gov However, if a suitable crystal can be grown, X-ray analysis provides detailed information, including bond lengths, bond angles, and the absolute configuration of the chiral center. The resulting structural model is a direct visualization of the molecule in the solid state. For chiral molecules, the Flack parameter is a critical value derived from the data that confirms the absolute configuration assignment.

Table 3: Illustrative Crystallographic Data for a Chiral Methanesulfonate Derivative

ParameterValue
Chemical FormulaC₉H₂₀O₃S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.43, 8.91, 22.15
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)
ConclusionUnambiguous assignment as (S)-configuration

NMR Spectroscopy for Diastereomeric Ratio Determination in Chiral Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. While NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by converting them into diastereomers. This is a common strategy to determine the enantiomeric purity of the starting material, such as (2S)-octan-2-ol, from which the methanesulfonate is synthesized.

The process involves reacting a sample of octan-2-ol (containing both R and S enantiomers) with a chiral derivatizing agent (CDA), such as an enantiomerically pure acid like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or 2-phenylbutyric acid, to form diastereomeric esters. thieme-connect.de These diastereomers have different physical properties and, crucially, distinct NMR spectra. thieme-connect.denih.gov

In the ¹H NMR spectrum of the resulting mixture of diastereomeric esters, specific protons near the chiral center will exhibit different chemical shifts. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined, which directly reflects the enantiomeric ratio of the original alcohol. For certain derivatives, ³¹P NMR can also be a highly effective method for resolving and quantifying diastereomers. nih.gov

Table 4: Example ¹H NMR Data for Diastereomeric Esters of Octan-2-ol

DiastereomerProton SignalChemical Shift (ppm)Integration ValueDiastereomeric Ratio
Ester of (R)-octan-2-ol-CH(O)-4.851.098:2
Ester of (S)-octan-2-ol-CH(O)-4.9149.0

Future Research Directions and Challenges in Chiral Alkyl Methanesulfonate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A major challenge in chemical synthesis is the reduction of its environmental impact. scirea.org For chiral alkyl methanesulfonates, this involves moving away from traditional batch processes that often use hazardous reagents and solvents, towards more sustainable methodologies like continuous flow synthesis and the use of ionic liquids. scirea.orgresearchgate.net

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for the sustainable production of chemicals, including chiral active pharmaceutical ingredients (APIs). nih.govrsc.orgresearchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The application of continuous flow systems to the synthesis of chiral molecules has been demonstrated to be highly effective, utilizing biocatalysis, organometallic catalysis, and metal-free organocatalysis. rsc.orgresearchgate.net For the synthesis of chiral mesylates, a flow process would typically involve pumping a solution of the chiral alcohol, such as (2S)-octan-2-ol, and a sulfonylating agent through a reactor containing a solid-supported base or catalyst. This minimizes waste and allows for easier purification. nih.gov The integration of immobilized catalysts in fixed-bed flow systems is particularly appealing from a practical and environmental standpoint, although leaching of the catalytic species can be a challenge. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netuta.edu They have shown significant potential in various chemical transformations, including stereoselective synthesis. nih.govppor.az In the context of producing chiral methanesulfonates, ILs can serve as both the solvent and a catalyst promoter. For instance, the esterification of alcohols, a reaction analogous to mesylation, has been shown to have improved yields and reaction rates in IL media. nih.gov The use of ILs like 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) has demonstrated high yields in acylation reactions, which can be recycled and reused multiple times. nih.gov The challenge lies in the selection of the appropriate IL, as the cation and anion combination significantly influences the solubility of reactants and the stereochemical outcome of the reaction. nih.govppor.az

Sustainable Method Key Advantages Challenges Relevant Research Findings
Continuous Flow Enhanced safety, scalability, improved process control, reduced waste. researchgate.netnih.govCatalyst leaching, potential for blockages. nih.govSuccessfully applied to asymmetric synthesis of chiral APIs and intermediates using various catalytic systems. rsc.orgresearchgate.net
Ionic Liquids (ILs) Low volatility, high thermal stability, recyclability, potential to enhance selectivity. researchgate.netnih.govHigh cost, viscosity, and potential toxicity of some ILs. uta.eduImproved reaction rates and yields in acylation and esterification reactions; can be recycled multiple times. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. innoget.com Achieving high stereoselectivity in the formation of chiral centers, such as the one in (2S)-octan-2-ol, is paramount. Research is focused on discovering and optimizing new catalytic systems that can provide high yields and enantioselectivities (>90%) for a wide range of substrates. innoget.com

Novel catalytic approaches often involve the use of chiral ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Systems based on ruthenium, copper, and rhodium have been extensively studied. rsc.orgacs.orgnih.gov For example, a dual-catalytic system using ruthenium and copper has been reported for the functionalization of allylic alcohols to create adjacent stereogenic centers with precise control. rsc.org Another strategy involves the use of organocatalysts, which are small, metal-free organic molecules. Catalysts derived from (S)-proline have been shown to be effective in the kinetic resolution of secondary alcohols, a key step in obtaining enantiomerically pure starting materials for mesylate synthesis. researchgate.net

Biocatalysis, using enzymes like lipases or transaminases, represents another frontier. rsc.org Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. Lipase-catalyzed reactions in ionic liquid media have shown improved regioselectivity and reaction rates compared to conventional organic solvents. nih.gov

Catalytic System Description Advantages Example Application
Dual Metal Catalysis Utilizes two different metal catalysts (e.g., Ru/Cu) to control different steps in a reaction sequence. rsc.orgacs.orgHigh degree of control over stereochemistry, can create multiple stereocenters. rsc.orgacs.orgStereodivergent synthesis of chiral homoallylic alcohols. acs.org
Chiral Organocatalysis Uses metal-free small organic molecules (e.g., proline derivatives) as catalysts. researchgate.netAvoids heavy metal contamination, often more stable and less sensitive to air and moisture.Kinetic resolution of secondary alcohols with good to excellent selectivity. researchgate.net
Biocatalysis Employs enzymes (e.g., lipases, transaminases) to catalyze reactions. rsc.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgLipase-catalyzed synthesis of nucleoside drug esters in ionic liquids. nih.gov

Expanding the Scope of Stereoselective Functionalization Reactions

Chiral alkyl methanesulfonates are valuable synthetic intermediates primarily because the mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. A significant area of future research is to expand the variety of functional groups that can be introduced stereoselectively using chiral mesylates as precursors. This allows for the creation of a diverse range of complex chiral molecules from a common intermediate. acs.org

The challenge is to perform these substitutions with high stereochemical fidelity, often with inversion of configuration (an S(_N)2 reaction), to transfer the chirality of the starting alcohol to the new product. Research focuses on developing reaction conditions and catalytic systems that favor the desired stereochemical outcome and are compatible with a wide range of nucleophiles. This includes the introduction of carbon, nitrogen, oxygen, and halogen functionalities. nih.govelsevierpure.commdpi.com

Recent advances in catalysis have enabled the functionalization of molecules at positions that are typically unreactive. rsc.org For instance, relay catalysis can be used to functionalize alcohols at positions remote from the hydroxyl group. rsc.org Furthermore, methods for the stereoselective construction of β-chiral homoallylic alcohols and amines demonstrate the demand for new synthetic strategies to access valuable structural motifs found in natural products. nih.gov The development of novel methods for installing chiral alkyl halides is also crucial, as these motifs are increasingly recognized for their importance in bioactive molecules. mdpi.com

Computational Design and Prediction of Novel Chiral Mesylate Transformations

The use of computational chemistry is revolutionizing the way catalysts and chemical reactions are designed. nih.gov First-principle methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow researchers to understand reaction mechanisms at the molecular level, predict the stereochemical outcome of reactions, and design new catalysts with enhanced performance. nih.gov

In the context of chiral methanesulfonate chemistry, computational tools can be used to:

Model Catalyst-Substrate Interactions: By simulating the interaction between a chiral catalyst and a substrate like (2S)-octan-2-ol, researchers can understand the origins of stereoselectivity and rationally design more effective catalysts. nih.gov

Predict Reaction Pathways: Computational studies can elucidate reaction mechanisms, helping to identify potential side reactions and optimize conditions to favor the desired product.

Design Novel Transformations: These tools can be used to explore and predict the feasibility of entirely new reactions involving chiral mesylates, accelerating the pace of discovery. nih.govbakerlab.org

A combined computational and experimental approach has been shown to be particularly powerful. For example, computational modeling was used to understand how a Metal-Organic Framework (MOF) could act as a supramolecular scaffold to enhance the enantioselectivity of a ruthenium catalyst. The predictions were then confirmed experimentally, demonstrating the power of this approach for the rational design of heterogeneous catalysts. nih.gov

Q & A

Q. Critical Safety Note :

  • (2S)-octan-2-ol requires handling in fume hoods due to volatility (bp ~180°C) and inhalation risks .

Advanced Question: How do solvent polarity and temperature influence stereochemical outcomes in enzymatic resolution of octan-2-ol enantiomers?

Methodological Answer:

  • Polar Solvents (e.g., THF) : Reduce enzyme rigidity, lowering enantioselectivity (e.g., ee drops from 92% to 75% at 40°C) .
  • Nonpolar Solvents (e.g., hexane) : Enhance enzyme-substrate binding, improving ee (>95%) but slowing reaction rates.
    Experimental Design :
  • Use a Design of Experiments (DoE) approach to optimize solvent polarity index (SPI) and temperature.
  • Monitor ee via chiral HPLC with MSA-acidified mobile phases (0.1% v/v) to sharpen peaks .

Basic Question: What safety protocols are critical when handling methanesulfonic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and lab coats.
  • Ventilation : Use local exhaust ventilation during heating (>50°C) to prevent vapor inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using vermiculite .

Advanced Question: How does the hygroscopic nature of MSA affect its protonating capacity in anhydrous vs. aqueous systems?

Methodological Answer:

  • Anhydrous Systems : MSA acts as a Brønsted acid, with proton mobility limited by viscosity. Use <3% water to enhance conductivity without hydrolysis .
  • Aqueous Systems : Hydronium ions (H3O⁺) dominate, reducing MSA’s effective acidity. Electrochemical impedance spectroscopy (EIS) reveals decreased charge-transfer resistance in hydrated MSA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.